molecular formula C7H12 B074748 Methylenecyclohexane CAS No. 1192-37-6

Methylenecyclohexane

Cat. No.: B074748
CAS No.: 1192-37-6
M. Wt: 96.17 g/mol
InChI Key: YULMNMJFAZWLLN-UHFFFAOYSA-N
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Description

Methylenecyclohexane, also known as methylidenecyclohexane, is an organic compound with the molecular formula C₇H₁₂. It is an unsaturated hydrocarbon, containing a cyclohexane ring with a methylene group attached. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenecyclohexane can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methylenecyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ozone (O₃) is commonly used for the ozonolysis of this compound.

    Hydroboration-Oxidation: Borane (BH₃) followed by hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) are used for hydroboration-oxidation reactions.

    Polymerization: Catalysts such as titanium tetrachloride (TiCl₄) and aluminum alkyls are used in polymerization reactions.

Major Products:

    Oxidation: Secondary organic aerosols.

    Hydroboration-Oxidation: Cyclohexanol derivatives.

    Polymerization: Polymers with this compound units.

Scientific Research Applications

Methylenecyclohexane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methylenecyclohexane is unique due to the presence of the methylene group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with its saturated counterparts.

Properties

IUPAC Name

methylidenecyclohexane
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InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULMNMJFAZWLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
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DSSTOX Substance ID

DTXSID4061595
Record name Methylenecyclohexane
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Molecular Weight

96.17 g/mol
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CAS No.

1192-37-6
Record name Methylenecyclohexane
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Record name Methylenecyclohexane
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Record name Methylenecyclohexane
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Record name Cyclohexane, methylene-
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Record name Methylenecyclohexane
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Record name Methylenecyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methylenecyclohexane?

A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A2: Several spectroscopic techniques have been employed to study this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique has been widely used to study the conformational behavior of this compound [, , , ], determine the stereochemistry of reaction products [, ], and analyze the structure of polymers derived from this compound [, , ].
  • Infrared (IR) Spectroscopy: IR spectroscopy has been used to analyze the structure of polymers derived from this compound [] and study the ring inversion vibrations of this compound and related compounds [].
  • Mass Spectrometry (MS): MS techniques, including high-resolution electron impact MS and low-resolution chemical ionization MS, have been used to characterize reaction products of this compound [].
  • Ultraviolet Photoelectron Spectroscopy (UPS): This technique has been employed to study the through-space interactions of the double bond in this compound with remote polar substituents [].

Q3: How does the stereochemistry of this compound derivatives influence their reactivity?

A4: The stereochemistry of this compound derivatives plays a crucial role in determining the regio- and stereoselectivity of various reactions. For instance, the oxymercuration of substituted methylenecyclohexanes shows a preference for axial attack of the hydroxide ion in unhindered systems, while steric effects dominate in hindered compounds []. Similarly, in radical carboazidation reactions, the presence and position of substituents significantly influence the diastereoselectivity, with axial attack being generally preferred for cyclohexyl radicals [].

Q4: What are some common reactions that this compound undergoes?

A4: this compound participates in various reactions, including:

  • Isomerization Polymerization: this compound can undergo isomerization polymerization in the presence of catalysts like diimine-Pd complexes, leading to polymers with varying cyclohexylene group configurations [].
  • Pyrolysis: At high temperatures, this compound decomposes primarily through ring fission and dehydrogenation, yielding a mixture of hydrocarbons, including toluene and benzene [].
  • Oxymercuration: this compound undergoes oxymercuration reactions with mercuric salts, leading to the formation of hydroxymercurials. The stereochemistry of the products is influenced by the substituents on the ring [, , ].
  • Ozonolysis: The ozonolysis of this compound has been studied extensively, particularly in the context of atmospheric chemistry. The reaction yields a complex mixture of products, including secondary organic aerosols (SOAs) composed of various organic acids and dimers [, ].

Q5: How is this compound used in organic synthesis?

A6: this compound serves as a valuable building block in organic synthesis. A notable example is its use in this compound annulation reactions, which allow for the efficient construction of complex ring systems. These annulation strategies often involve the addition of organometallic reagents to cyclic enones, followed by cyclization of the resulting intermediates [, , , ].

Q6: How has computational chemistry been employed in the study of this compound?

A7: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Various methods, including molecular mechanics (MM2') [] and density functional theory (DFT) [, , ], have been employed to:

  • Investigate conformational behavior: Computational studies have helped elucidate the conformational preferences of this compound and its derivatives, providing insights into the factors influencing the equilibrium between different conformers [, , , ].
  • Explore reaction mechanisms: Theoretical calculations have been used to investigate the mechanisms of reactions involving this compound, such as the stereoselectivity of electrophilic additions [] and the rearrangement of radical cations [].
  • Predict thermodynamic properties: Computational methods have enabled the estimation of thermodynamic parameters like enthalpies of formation for this compound and related compounds [].

Q7: What is the environmental impact of this compound?

A8: The ozonolysis of this compound in the atmosphere contributes to the formation of secondary organic aerosols (SOAs) [, ]. SOAs have implications for air quality, climate change, and human health. Understanding the mechanisms of SOA formation from this compound is crucial for developing effective strategies to mitigate their negative impacts.

Q8: What research is being done on the environmental fate and degradation of this compound?

A9: While specific information on the environmental degradation of this compound is limited in the provided research, its atmospheric ozonolysis and subsequent SOA formation have been investigated [, ]. This research focuses on identifying and quantifying the reaction products, understanding the reaction mechanisms, and evaluating the impact of different reaction conditions on SOA composition.

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